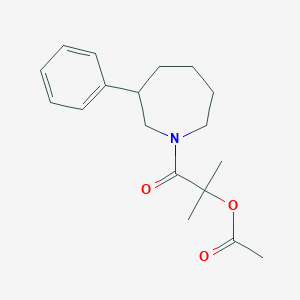

2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

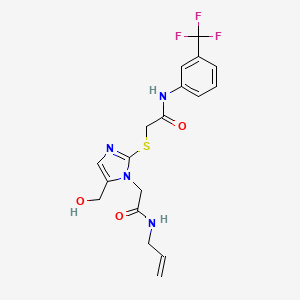

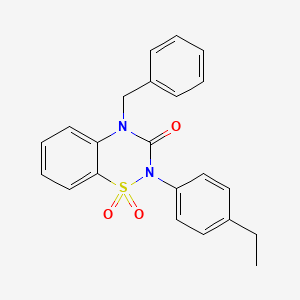

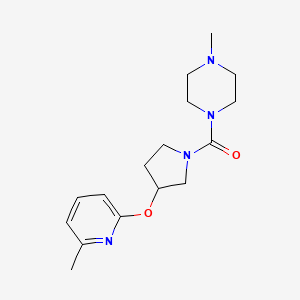

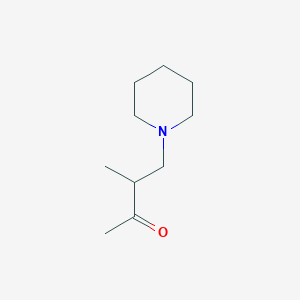

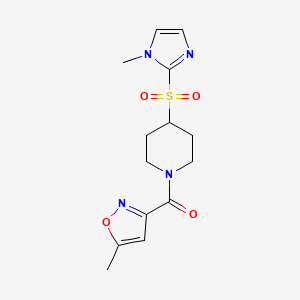

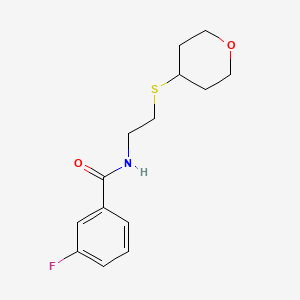

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylazepan ring and the acetate group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. The phenylazepan ring and the acetate group could potentially participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Chemical Communication in Honeybees

Research on chemical communication within honeybee colonies underscores the intricate role of various organic compounds in social regulation and interaction among insects. Such studies highlight how organic compounds can serve as pheromones, influencing behavior and physiological changes within bee populations. This area of research could provide insights into the potential applications of complex organic compounds in understanding and manipulating insect behavior for agricultural and ecological benefits (Trhlin & Rajchard, 2018).

NMDA Receptors and Neurotransmission

The study of NMDA receptors, which play a crucial role in excitatory neurotransmission in the mammalian central nervous system, involves understanding the interaction between neurotransmitters and various organic compounds. Research in this area can elucidate how modifications in organic compounds can influence receptor function, which has implications for developing treatments for neurological disorders (Horak et al., 2014).

Methanogenic Pathways

Investigations into the methanogenic pathways of microorganisms offer perspectives on how organic compounds are metabolized under anaerobic conditions, which is essential for understanding global carbon cycles and developing biofuels. Such research could suggest applications for complex organic compounds in bioenergy production (Conrad, 2005).

Flavor Chemistry in Foods

The role of branched-chain aldehydes in flavor formation in foods is an example of how organic compounds contribute to food science. Understanding the pathways through which these compounds are produced and broken down can inform the development of food additives and enhance food flavors (Smit et al., 2009).

Environmental Impact and Toxicity

Research into the environmental fate and toxicity of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, underscores the importance of assessing chemical compounds for their ecological and health impacts. This field of study is crucial for ensuring the safe industrial use of complex organic compounds and mitigating environmental risks (Ostadjoo et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-14(20)22-18(2,3)17(21)19-12-8-7-11-16(13-19)15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMQJSUDPSWHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2818653.png)

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)

![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)

![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)

![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)